molecular formula C16H13ClN2O2 B2948432 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid CAS No. 338406-53-4

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Cat. No. B2948432
CAS RN: 338406-53-4
M. Wt: 300.74
InChI Key: JBQMLOWLXLEWKA-UHFFFAOYSA-N
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Description

The compound “7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid” belongs to the class of pyrimidines . Pyrimidines are a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are known to play a vital role in various biological procedures as well as in cancer pathogenesis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse, allowing for a wide range of potential biological activities. This diversity is achieved through various substitutions at the carbon and nitrogen positions of the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, including those involving corrosion inhibition . They can also interact with DNA and RNA due to their structural resemblance to the nucleotide base pair .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some pyrimidine derivatives can cause skin and eye irritation .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, they could also be used in the development of new effective anticancer drugs .

properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-7-10(2)19-8-13(11-3-5-12(17)6-4-11)14(16(20)21)15(19)18-9/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMLOWLXLEWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

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